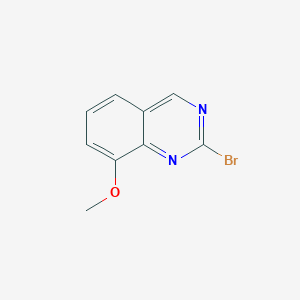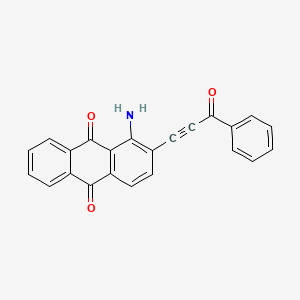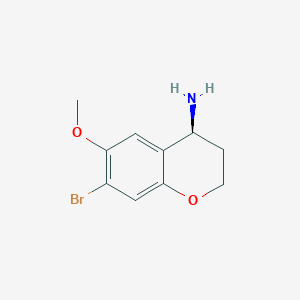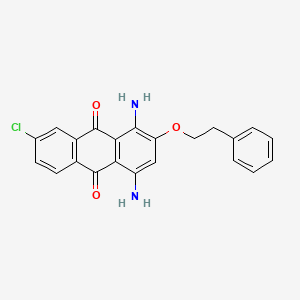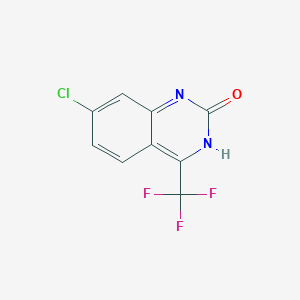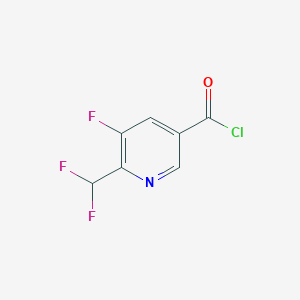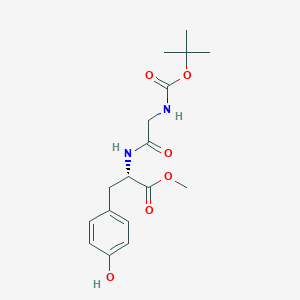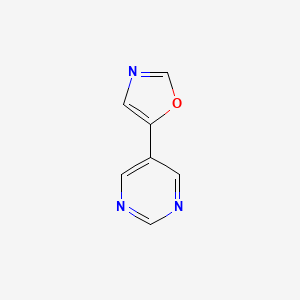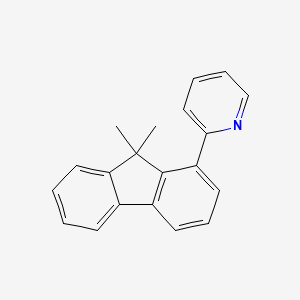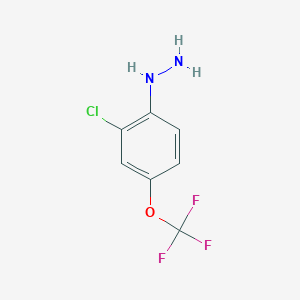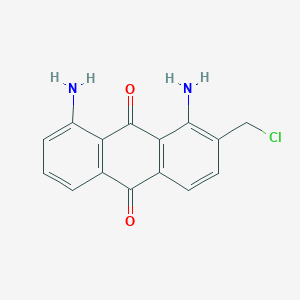
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of amino groups at the 1 and 8 positions, a chloromethyl group at the 2 position, and a quinone structure at the 9 and 10 positions. Anthracene derivatives, including this compound, are known for their diverse applications in organic electronics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diamino-2-(chloromethyl)anthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups at the 1 and 8 positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Chloromethylation: The chloromethyl group is introduced at the 2 position using formaldehyde and hydrochloric acid in the presence of a catalyst
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The quinone structure can be reduced to hydroquinone using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: 1,8-Dinitro-2-(chloromethyl)anthracene-9,10-dione.
Reduction: 1,8-Diamino-2-(chloromethyl)anthracene-9,10-dihydroquinone.
Substitution: 1,8-Diamino-2-(substituted methyl)anthracene-9,10-dione
Scientific Research Applications
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 1,8-diamino-2-(chloromethyl)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Pathways Involved: It can induce oxidative stress by generating reactive oxygen species, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,8-Diaminoanthracene-9,10-dione: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Chloromethyl-9,10-anthraquinone: Lacks the amino groups, reducing its potential for biological activity.
1,8-Diamino-2-methyl-anthracene-9,10-dione: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications
Uniqueness
1,8-Diamino-2-(chloromethyl)anthracene-9,10-dione is unique due to the combination of amino and chloromethyl groups, which confer distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
60340-57-0 |
|---|---|
Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
1,8-diamino-2-(chloromethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-6-7-4-5-9-12(13(7)18)15(20)11-8(14(9)19)2-1-3-10(11)17/h1-5H,6,17-18H2 |
InChI Key |
ITNXISGYPQMYGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


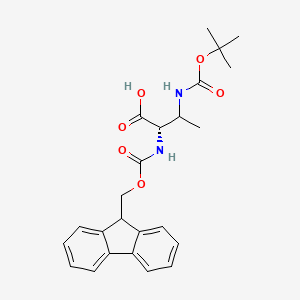
![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)
